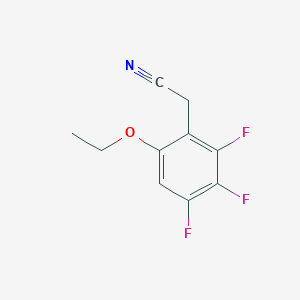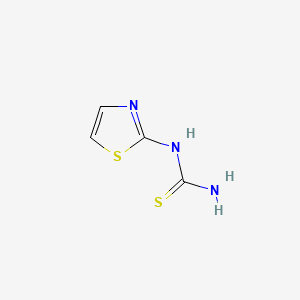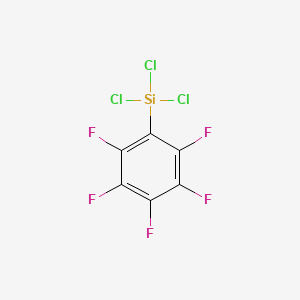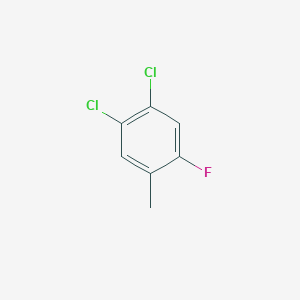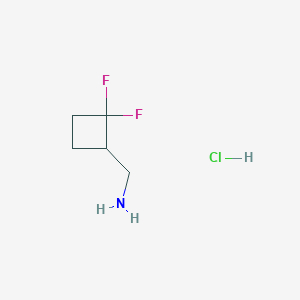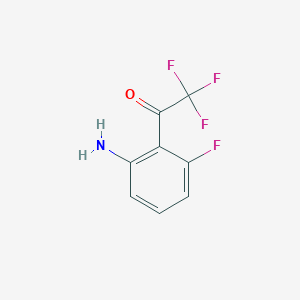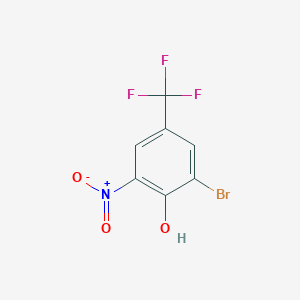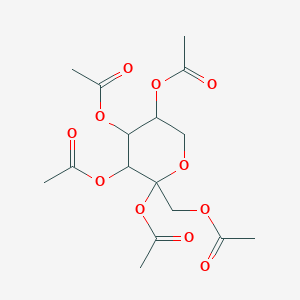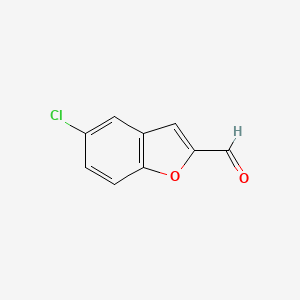
5-Chlorobenzofuran-2-carbaldehyde
Übersicht
Beschreibung
5-Chlorobenzofuran-2-carbaldehyde is a useful research compound. Its molecular formula is C9H5ClO2 and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Antiviral Activity
A study explored the synthesis of various derivatives from 3-Chlorobenzofuran-2-carbaldehyde, a closely related compound, evaluating their antiviral activity in vitro. Although this research did not find significant antiviral activity, it highlighted the compound's potential in developing antiviral agents through chemical modification (Shahar Yar et al., 2009).
Chemistry of Related Analogues
Research on 2-chloroquinoline-3-carbaldehyde and related analogs, which share structural similarities with 5-Chlorobenzofuran-2-carbaldehyde, provides insights into the synthetic applications of such compounds. This review covers the synthesis and biological evaluation of these compounds, illustrating their significance in medicinal chemistry and synthetic applications (Hamama et al., 2018).
Heterocyclic Synthesis Using Chloropyrazole Carbaldehydes
Another study reviews the preparation methods and chemical reactivity of 5-chloropyrazole-4-carbaldehyde, demonstrating the role of chloro-carbaldehydes in synthesizing novel heterocyclic systems. This research underscores the importance of such compounds as intermediates for synthesizing valuable heterocyclic compounds (Gouda et al., 2016).
Catalytic Production of Furfural
Furfural production, involving dehydration of xylose, highlights the potential of benzofuran derivatives in green chemistry applications. This study emphasizes the role of heterogeneously catalyzed processes in producing furfural, an important intermediate in the chemical industry, showcasing the environmental and sustainable aspects of using such catalysts (Karinen et al., 2011).
Synthesis of Pyrazole Derivatives
Research on the synthesis and crystal structure of pyrazole derivatives, using chloro-carbaldehyde intermediates, contributes to the understanding of their chemical behavior and potential applications in medicinal chemistry and materials science (Xu & Shi, 2011).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 5-Chlorobenzofuran-2-carbaldehyde are not mentioned in the search results, benzofuran compounds, in general, are attracting increasing attention due to their biological activities and potential applications as drugs . They are considered potential natural drug lead compounds .
Wirkmechanismus
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide array of biological activities . They are often used in the search for efficient antimicrobial candidates .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biological pathways, contributing to their broad range of biological activities .
Pharmacokinetics
Its molecular weight is 18059 g/mol , which is within the optimal range for drug-like molecules, suggesting it may have favorable bioavailability.
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities, including antimicrobial, anti-tumor, anti-oxidative, and anti-viral activities .
Biochemische Analyse
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
5-chloro-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMDSEGLAHWJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539506 | |
| Record name | 5-Chloro-1-benzofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23145-14-4 | |
| Record name | 5-Chloro-1-benzofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

